molecular formula C10H7KO6S B7803214 potassium;(4-methyl-2-oxochromen-7-yl) sulfate

potassium;(4-methyl-2-oxochromen-7-yl) sulfate

Cat. No.: B7803214
M. Wt: 294.32 g/mol
InChI Key: CSOCSPXOODWGLJ-UHFFFAOYSA-M
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Description

The compound with the identifier “potassium;(4-methyl-2-oxochromen-7-yl) sulfate” is known as ®-3-hydroxybutyrylcarnitine. It is an O-hydroxybutyryl-L-carnitine in which the acyl group is specified as 3-hydroxybutyryl. This compound is a metabolite, meaning it is an intermediate or product resulting from metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-hydroxybutyrylcarnitine typically involves the esterification of 3-hydroxybutyric acid with L-carnitine. The reaction conditions often include the use of a suitable catalyst and solvent under controlled temperature and pH conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of ®-3-hydroxybutyrylcarnitine may involve biotechnological methods, such as microbial fermentation, where specific strains of bacteria or yeast are used to produce the compound. This method is preferred for its efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

®-3-hydroxybutyrylcarnitine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Esterification: The carboxyl group can react with alcohols to form esters.

    Hydrolysis: The ester bond can be hydrolyzed to yield the parent acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are employed.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.

Major Products Formed

    Oxidation: 3-oxobutyrylcarnitine

    Reduction: ®-3-hydroxybutyrylcarnitine

    Esterification: Various esters of 3-hydroxybutyric acid

    Hydrolysis: 3-hydroxybutyric acid and L-carnitine

Scientific Research Applications

®-3-hydroxybutyrylcarnitine has several applications in scientific research:

    Chemistry: Used as a standard in analytical chemistry for the study of metabolic pathways.

    Biology: Investigated for its role in cellular metabolism and energy production.

    Medicine: Explored for its potential therapeutic effects in metabolic disorders and as a biomarker for certain diseases.

    Industry: Utilized in the production of dietary supplements and as an additive in functional foods.

Mechanism of Action

The mechanism of action of ®-3-hydroxybutyrylcarnitine involves its role in the transport of fatty acids into the mitochondria for β-oxidation. It acts as a carrier molecule, facilitating the conversion of fatty acids into acetyl-CoA, which enters the citric acid cycle to produce energy. The molecular targets include enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase I and II.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxybutyric acid
  • L-carnitine
  • Acetyl-L-carnitine
  • Propionyl-L-carnitine

Uniqueness

®-3-hydroxybutyrylcarnitine is unique due to its specific role in fatty acid metabolism and its dual functionality as both a hydroxyl and carnitine derivative. This dual functionality allows it to participate in a variety of metabolic processes, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

potassium;(4-methyl-2-oxochromen-7-yl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6S.K/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;/h2-5H,1H3,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOCSPXOODWGLJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7KO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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